propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
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Description
Propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a useful research compound. Its molecular formula is C23H24O7 and its molecular weight is 412.438. The purity is usually 95%.
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Scientific Research Applications
Isochroman Derivatives and Crystallization
Isochroman derivatives, similar in structure to the query compound, have been studied for their tendency to crystallize in chiral space groups. Such compounds, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, exhibit specific conformational properties and crystal structures stabilized by weak C-H·O hydrogen bonding, leading to the formation of infinite three-dimensional networks. This characteristic is significant for understanding molecular interactions and designing materials with desired physical properties (Palusiak et al., 2004).
Nitroxide-Mediated Photopolymerization
Alkoxyamine compounds bearing chromophore groups, structurally related to the query compound, have been proposed as photoiniferters. These compounds, under UV irradiation, generate radicals leading to changes in photophysical or photochemical properties. Such mechanisms are instrumental in the development of nitroxide-mediated photopolymerization processes, offering insights into creating materials with tailored properties for industrial applications (Guillaneuf et al., 2010).
Organic Synthesis and Drug Intermediates
The preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate via Grignard reaction from 2-bromothiophene illustrates the use of structurally similar compounds in synthesizing drug intermediates. This process is not only important for the development of new pharmaceuticals but also enhances educational experiences in organic chemistry by involving students in research and improving their experimental skills (Min, 2015).
Enzymatic Modification for Antioxidant Synthesis
The enzymatic modification of 2,6-dimethoxyphenol, related in structure to the query compound, for the synthesis of dimers with high antioxidant capacity demonstrates the potential of biochemical processes in producing compounds with enhanced bioactive properties. This approach not only offers a method to improve the antioxidant capacity of phenolic compounds but also opens avenues for the development of new antioxidants for food and pharmaceutical industries (Adelakun et al., 2012).
Properties
IUPAC Name |
propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-8-17-14(3)22(23(25)30-19(17)11-16)15-6-9-18(26-4)20(10-15)27-5/h6-11,13H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVOMGHAYLIHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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